(4-(Bromomethyl)phenyl)methanethiol
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Overview
Description
(4-(Bromomethyl)phenyl)methanethiol is an organic compound characterized by the presence of a bromomethyl group attached to a phenyl ring, which is further connected to a methanethiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Bromomethyl)phenyl)methanethiol typically involves the bromination of a precursor compound, such as (4-methylphenyl)methanethiol. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the phenyl ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like carbon tetrachloride or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistent product quality and yield. The process parameters, such as temperature, reaction time, and reagent concentrations, are optimized to achieve high efficiency and minimal by-product formation.
Chemical Reactions Analysis
Types of Reactions
(4-(Bromomethyl)phenyl)methanethiol undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The methanethiol group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile.
Reduction: Reducing agents like lithium aluminum hydride in anhydrous ether.
Major Products
Substitution: Formation of new compounds with different functional groups replacing the bromomethyl group.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of (4-methylphenyl)methanethiol.
Scientific Research Applications
(4-(Bromomethyl)phenyl)methanethiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4-(Bromomethyl)phenyl)methanethiol involves its interaction with molecular targets through its reactive functional groups. The bromomethyl group can participate in nucleophilic substitution reactions, while the methanethiol group can undergo oxidation or reduction. These interactions can modulate the activity of enzymes or proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(4-Methylphenyl)methanethiol: Lacks the bromomethyl group, making it less reactive in substitution reactions.
(4-Chloromethyl)phenyl)methanethiol: Similar structure but with a chloromethyl group instead of a bromomethyl group, leading to different reactivity and properties.
(4-(Bromomethyl)phenyl)ethanethiol: Similar structure but with an ethanethiol group instead of a methanethiol group, affecting its chemical behavior.
Uniqueness
(4-(Bromomethyl)phenyl)methanethiol is unique due to the presence of both a bromomethyl group and a methanethiol group, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.
Properties
IUPAC Name |
[4-(bromomethyl)phenyl]methanethiol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrS/c9-5-7-1-3-8(6-10)4-2-7/h1-4,10H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXZFQOCSXNMYDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS)CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrS |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.13 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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